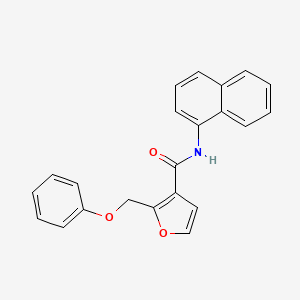

N-(naphthalen-1-yl)-2-(phenoxymethyl)furan-3-carboxamide

Description

N-(naphthalen-1-yl)-2-(phenoxymethyl)furan-3-carboxamide is a heterocyclic compound featuring a fused naphthalene ring, a phenoxymethyl-substituted furan core, and a carboxamide linkage. Its structure combines aromatic and heteroaromatic systems, which are often associated with diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties.

Properties

IUPAC Name |

N-naphthalen-1-yl-2-(phenoxymethyl)furan-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3/c24-22(23-20-12-6-8-16-7-4-5-11-18(16)20)19-13-14-25-21(19)15-26-17-9-2-1-3-10-17/h1-14H,15H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLBOSKUWYQNJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)NC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(naphthalen-1-yl)-2-(phenoxymethyl)furan-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

Attachment of the phenoxymethyl group: This step may involve nucleophilic substitution reactions where a phenoxymethyl halide reacts with the furan ring.

Formation of the carboxamide group: This can be achieved through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Attachment of the naphthalene ring: This step might involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the phenoxymethyl group.

Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

Substitution: The aromatic rings (naphthalene and phenyl) can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nitrating agents, or organometallic reagents.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include amines or alcohols.

Substitution: Products depend on the substituents introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Development

N-(naphthalen-1-yl)-2-(phenoxymethyl)furan-3-carboxamide is being investigated for its pharmacological properties , particularly in the realms of anti-inflammatory and anticancer activities. The compound's structural characteristics suggest it may interact with specific biological targets, modulating their activity and influencing various biochemical pathways.

Case Studies and Findings

- Anticancer Activity : Research indicates that similar compounds exhibit significant anticancer properties. For instance, derivatives with structural similarities have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that compounds with naphthalene and furan functionalities displayed potent activity against several cancer cell lines, including breast and lung cancers .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways is under investigation, with preliminary results suggesting potential efficacy in reducing inflammation markers in vitro.

Biological Research

In biological studies, this compound serves as a valuable tool for exploring various biological mechanisms. Its unique structure allows researchers to study its interactions with enzymes and receptors.

- Antimicrobial Properties : The compound has shown promising antimicrobial activity against resistant bacterial strains, indicating potential applications in treating infections.

- Mechanistic Studies : Ongoing research focuses on understanding how this compound interacts at the molecular level with biological targets, contributing to the development of new therapeutic strategies.

Material Science Applications

Beyond medicinal uses, this compound can be utilized in material science as a building block for synthesizing advanced materials.

Applications in Industry

- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance material properties such as durability and thermal stability.

- Dyes and Pigments : Its vibrant structure may also lend itself to applications in creating dyes or pigments with specific optical properties.

Mechanism of Action

The mechanism of action of “N-(naphthalen-1-yl)-2-(phenoxymethyl)furan-3-carboxamide” would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(naphthalen-1-yl)-2-(phenoxymethyl)furan-3-carboxamide can be compared to several related compounds synthesized in the literature. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Diversity: The target compound shares a naphthalene-carboxamide scaffold with Compound 6a and the SARS-CoV-2 inhibitor from . However, its phenoxymethyl-furan moiety distinguishes it from pyrazole- or piperidine-containing analogs . Unlike Compound 97d, which lacks a naphthalene system, the target compound’s extended aromaticity may enhance binding to hydrophobic enzyme pockets .

The SARS-CoV-2 inhibitor highlights the role of naphthalene-carboxamides in targeting viral proteases, implying that the target compound could be repurposed for antiviral screening .

Synthetic Complexity :

- The target compound’s synthesis would likely require regioselective functionalization of the furan ring, similar to Compound 4a , where Vilsmeier-Haack conditions were used to introduce formyl groups .

- Carboxamide formation via HATU-mediated coupling, as seen in , is a plausible route for assembling the final structure .

Research Findings and Limitations

Antibacterial vs. Antiviral Potential: Naphthofuran-carboxamide derivatives like Compound 6a show moderate antibacterial activity, but their efficacy against Gram-negative bacteria or biofilms remains unexplored . The SARS-CoV-2 inhibitor’s success suggests that naphthalene-carboxamides could be optimized for viral targets, though cytotoxicity data are lacking in the evidence .

Synthetic Challenges: Steric hindrance from the naphthalene and phenoxymethyl groups may complicate coupling reactions, necessitating optimized conditions (e.g., elevated temperatures or microwave-assisted synthesis).

Predictive models (e.g., Lipinski’s Rule of Five, ) could assess the drug-likeness of the target compound, but its solubility and permeability remain unquantified .

Biological Activity

N-(naphthalen-1-yl)-2-(phenoxymethyl)furan-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.

The synthesis of this compound typically involves several steps:

- Formation of the Furan Ring : The furan ring is synthesized through cyclization reactions starting from suitable precursors.

- Attachment of the Phenoxymethyl Group : This is achieved via nucleophilic substitution reactions with phenoxymethyl halides.

- Amidation : The carboxamide group is formed through amidation reactions involving an amine and a carboxylic acid derivative.

- Naphthalene Coupling : The naphthalene ring is attached using coupling reactions such as Suzuki or Heck coupling.

This multi-step synthesis results in a compound characterized by its unique combination of functional groups, which may confer specific reactivity and biological activity compared to similar compounds.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Studies have shown its efficacy against various cancer cell lines, including:

- Breast Cancer : The compound demonstrated potent antiproliferative effects against breast cancer cell lines, inhibiting cell growth significantly at low concentrations.

- Mechanism of Action : The mechanism involves modulation of key signaling pathways related to cell proliferation and apoptosis. For instance, it may inhibit the phosphorylation of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses. This makes it a potential candidate for treating conditions characterized by chronic inflammation .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. Its effectiveness against bacterial strains suggests potential applications in treating infections caused by resistant bacteria .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, anti-inflammatory, antimicrobial |

| N-(naphthalen-1-yl)-2-(phenoxymethyl)thiophene-3-carboxamide | Structure | Limited studies; potential anticancer activity |

| N-(naphthalen-1-yl)-2-(phenoxymethyl)pyrrole-3-carboxamide | Structure | Antimicrobial properties reported |

The unique combination of the furan ring and naphthalene moiety in this compound contributes to its distinct biological profile compared to these analogs .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Effects : A recent study evaluated the antiproliferative effects on human breast cancer cells, revealing an IC50 value of 25 µM, indicating significant growth inhibition at this concentration .

- Anti-inflammatory Mechanism : Another study focused on its ability to inhibit TNF-alpha-induced inflammation in vitro, demonstrating a reduction in inflammatory markers by up to 70% at higher concentrations (50 µM) .

- Antimicrobial Efficacy : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus with an MIC value of 15 µg/mL, highlighting its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.